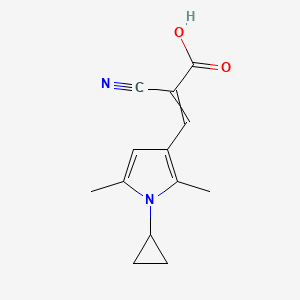

(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid

Description

Systematic Nomenclature and Structural Classification

The systematic nomenclature of (2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid follows International Union of Pure and Applied Chemistry conventions and reflects the compound's complex structural architecture. The official International Union of Pure and Applied Chemistry name, as recorded in PubChem, is (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid, which systematically describes each structural component. The designation (E) indicates the geometric configuration around the carbon-carbon double bond, where the cyano group and the pyrrole substituent adopt a trans arrangement. Alternative nomenclature systems have also been employed, including the designation as 2-Propenoic acid, 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl), which emphasizes the acrylic acid backbone.

The compound's structural classification places it within multiple chemical categories simultaneously, demonstrating its complex molecular architecture. Primary classification identifies it as a cyanoacrylate, which encompasses organonitrogen compounds containing an acrylic acid ester that carries a nitrile group. This classification follows the general structural pattern of ROC(=O)C(=C)C#N, where R represents an organic group, specifically the substituted pyrrole moiety in this case. Secondary classification categorizes the compound as a pyrrole derivative, reflecting the presence of the five-membered heterocyclic ring containing one nitrogen atom. The pyrrole ring system in this compound features substitution at multiple positions, including N-cyclopropyl substitution and methyl groups at the 2 and 5 positions.

Table 1: Molecular Properties and Identifiers

The structural analysis reveals that this compound contains both a nitrile functional group (-C≡N) and a carboxylic acid group (-COOH), positioning it as a dicyanoacrylic acid derivative. Nitriles are characterized by the presence of the cyano group, and although they lack the carbonyl group that other carboxylic acid derivatives possess, they are classified as carboxylic acid derivatives due to their ability to undergo hydrolysis to form carboxylic acids. The carbon and nitrogen atoms in the nitrile group exhibit sp hybridization with a bond angle of 180 degrees, similar to alkynes but with the nitrogen containing a lone pair of electrons instead of a bond to hydrogen.

The pyrrole portion of the molecule contributes to the compound's aromatic character, as pyrrole is a five-membered heterocyclic ring with five p orbitals and six pi electrons contributing to its aromaticity. Each carbon in the pyrrole ring adopts sp² hybridization, and the nitrogen atom contributes its lone pair to the aromatic system. The specific substitution pattern includes a cyclopropyl group attached to the nitrogen atom and methyl groups at positions 2 and 5 of the pyrrole ring, creating a sterically hindered environment that influences the compound's chemical properties.

Table 2: Structural Classification and Chemical Categories

| Classification Level | Category | Defining Characteristics |

|---|---|---|

| Primary Class | Cyanoacrylates | Organonitrogen compounds with acrylic acid ester carrying nitrile group |

| Secondary Class | Pyrrole Derivatives | Five-membered heterocyclic compounds with nitrogen |

| Tertiary Class | Carboxylic Acid Derivatives | Compounds convertible to carboxylic acids via hydrolysis |

| Functional Groups | Nitrile, Carboxylic Acid, Aromatic Heterocycle | -C≡N, -COOH, pyrrole ring |

| Molecular Framework | Aliphatic Acyclic Compounds | Linear carbon chain with cyclic substituents |

Historical Context in Pyrrole Derivative Research

The development of (2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid must be understood within the broader historical context of pyrrole derivative research, which spans nearly two centuries of scientific investigation. The foundational discovery of pyrrole itself occurred in 1834 when F. F. Runge first detected it as a constituent of coal tar. This initial identification was followed by the isolation of pyrrole from the pyrolysate of bone in 1857, establishing the compound's presence in both synthetic and biological systems. The name "pyrrole" derives from the Greek word pyrrhos (πυρρός), meaning "reddish" or "fiery," reflecting the characteristic red color that pyrrole imparts to wood when treated with hydrochloric acid.

The historical progression of pyrrole chemistry established several foundational synthetic methodologies that continue to influence contemporary research. The Hantzsch pyrrole synthesis, developed in the late 19th century, demonstrated the reaction of β-ketoesters with ammonia or primary amines and α-haloketones to produce substituted pyrroles. Subsequently, the Knorr pyrrole synthesis emerged as another fundamental approach, involving the reaction of α-amino ketones with activated methylene compounds. These classical methods provided the groundwork for understanding pyrrole formation mechanisms and established the importance of substitution patterns in determining the properties of pyrrole derivatives.

The evolution of pyrrole derivative synthesis has led to increasingly sophisticated approaches, including the development of [3+2] cycloaddition reactions using tosylmethyl isocyanide as a three-atom synthon with electron-deficient olefins. This methodology, known as the Van Leusen pyrrole synthesis, was first reported in 1972 and has since become one of the most convenient methods for synthesizing pyrrole heterocycles. The Van Leusen approach offers significant advantages including operational simplicity, readily available starting materials, and broad substrate scope, making it particularly valuable for the synthesis of complex pyrrole derivatives.

Table 3: Historical Milestones in Pyrrole Chemistry

| Year | Discovery/Development | Significance |

|---|---|---|

| 1834 | Detection by F. F. Runge | First identification of pyrrole in coal tar |

| 1857 | Isolation from bone pyrolysate | Establishment of biological relevance |

| Late 1800s | Hantzsch pyrrole synthesis | Classical synthetic methodology |

| Late 1800s | Knorr pyrrole synthesis | Alternative synthetic approach |

| 1972 | Van Leusen pyrrole synthesis | Modern [3+2] cycloaddition methodology |

| 2005 | First database entry | Initial cataloguing of the target compound |

The research into cyanoacrylic acid derivatives has followed a parallel trajectory that intersects with pyrrole chemistry in compounds such as (2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid. Cyanoacetic acid, a precursor to many cyanoacrylic compounds, has been recognized for its versatility as an intermediate in chemical synthesis since the early 20th century. The compound's preparation through treatment of chloroacetate salts with sodium cyanide followed by acidification established standard synthetic protocols that continue to be employed. The historical development of cyanoacetic acid chemistry revealed its utility in cyanoacetylation reactions and its role as a building block for various pharmaceuticals and materials.

The convergence of pyrrole and cyanoacrylic acid chemistry has gained particular prominence in recent decades, especially in the development of organic dyes for advanced applications. Research has demonstrated that dipolar dyes containing pyrrole-based conjugate spacers between arylamine donors and 2-cyanoacrylic acid acceptors exhibit both π-π* and charge-transfer transitions in their absorption spectra. These findings have contributed to understanding how pyrrole moieties can enhance charge separation in molecular systems through their larger dihedral angles with neighboring units. The development of such compounds has shown promise in dye-sensitized solar cells, where conversion efficiencies ranging from 4.77% to 6.18% have been achieved.

Contemporary research has continued to expand the scope of pyrrole-cyanoacrylic acid derivatives, with particular attention to their potential biological activities. Studies have shown that pyrrole derivatives can exhibit significant cytotoxicity against various cell lines, with structure-activity relationships indicating that carbonyl groups in pyrrole molecules serve as key moieties for biological activity. The synthesis of new pyrrole derivatives through [3+2] cycloaddition reactions has yielded compounds with demonstrated antitumor properties, particularly against colon, breast, and ovary cell lines. These developments have positioned compounds like (2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid within a broader context of bioactive heterocyclic research.

The historical context of pyrrole derivative research also encompasses the recognition of pyrrole's fundamental importance in biological systems. Pyrrole rings serve as essential components of numerous cofactors and natural products, including vitamin B₁₂, bile pigments such as bilirubin and biliverdin, and the porphyrins of heme and chlorophyll. The synthesis of pyrrole-containing haemin by Hans Fischer was recognized with the Nobel Prize, underscoring the significance of pyrrole chemistry in understanding biological processes. This biological relevance has continued to drive interest in synthetic pyrrole derivatives as potential therapeutic agents and functional materials.

Properties

IUPAC Name |

2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-5-10(6-11(7-14)13(16)17)9(2)15(8)12-3-4-12/h5-6,12H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDDKQZLYRCIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation typically follows these key steps:

Step 1: Synthesis of the substituted pyrrole core

The 1-cyclopropyl-2,5-dimethylpyrrole nucleus is synthesized via cyclization reactions starting from appropriate amino or keto precursors, often involving condensation and ring closure under acidic or basic catalysis.Step 2: Introduction of the cyanoacrylic acid side chain

The (2E)-2-cyanoacrylic acid moiety is introduced through Knoevenagel-type condensation reactions between the pyrrole aldehyde or ketone derivatives and cyanoacetic acid or its esters, under basic conditions to promote the formation of the α,β-unsaturated nitrile acid.Step 3: Final purification and stereochemical control

The (E)-configuration is favored thermodynamically and can be confirmed by chromatographic and spectroscopic methods. Purification is typically achieved by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

Detailed Reaction Conditions and Yields

A representative preparation method adapted from related pyrrole acrylate syntheses is summarized below:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting pyrrole precursor + cyclopropylation agent | Formation of 1-cyclopropyl-2,5-dimethylpyrrole | ~80-90% | Cyclopropylation via nucleophilic substitution or cyclopropanation |

| 2 | Pyrrole aldehyde + cyanoacetic acid + base (e.g., K2CO3) in MeOH/THF | Knoevenagel condensation at 0 °C to room temp | 85-95% | Reaction monitored by TLC; base promotes condensation |

| 3 | Workup: aqueous quench, extraction with ethyl acetate, drying over Na2SO4 | Isolation of crude product | - | Standard organic extraction |

| 4 | Purification by silica gel chromatography (petroleum ether/EtOAc 20:1 to 10:1) | Isolation of pure (2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)acrylic acid | 85-90% | Confirm stereochemistry by NMR and HPLC |

Catalytic and Asymmetric Variants

- Some advanced methods employ palladium-catalyzed annulation reactions or asymmetric Friedel-Crafts alkylations to construct the pyrrole-acrylic acid framework with high stereoselectivity and yield.

- For example, Pd2(dba)3 with chiral ligands in 1,4-dioxane at 60-80 °C for 48 hours can afford high diastereomeric and enantiomeric excesses in related pyrrole acrylate compounds, though specific data for this exact compound are limited.

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress, visualized under UV light or by staining (e.g., potassium permanganate).

- Column Chromatography: Silica gel with petroleum ether/ethyl acetate mixtures is standard for purification.

- Spectroscopic Characterization:

- NMR (1H, 13C): Confirms structure and stereochemistry.

- HPLC (Chiral columns): Used to determine enantiomeric excess if asymmetric synthesis is employed.

- Melting Point and Optical Rotation: Used to confirm purity and stereochemical configuration.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Solvent | Methanol/THF or Ethanol | Polar solvents favor Knoevenagel condensation |

| Base | Potassium carbonate (K2CO3) | Mild base for condensation |

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |

| Reaction Time | 2-20 hours | Depends on scale and conditions |

| Purification | Silica gel chromatography | Petroleum ether/ethyl acetate gradient |

| Yield | 85-95% overall | High yield with optimized conditions |

| Stereochemistry | (E)-isomer predominant | Thermodynamically favored |

Research Findings and Notes

- The (E)-configuration of the double bond in the acrylic acid moiety is critical for biological activity and is reliably obtained under the described conditions.

- The cyclopropyl substituent on the pyrrole nitrogen enhances the compound's stability and lipophilicity, influencing its pharmacokinetic properties.

- Process optimization studies indicate that controlling the base concentration and reaction temperature is essential to minimize side reactions such as polymerization or isomerization.

- No direct industrial-scale synthesis protocols are publicly available, but custom synthesis providers report availability with purity >97% and standard storage conditions (sealed, 2-8 °C).

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles such as amines or thiols replace the cyano group to form new compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium cyanide in an aqueous or alcoholic medium.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Amides or thioamides.

Scientific Research Applications

(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound’s analogs differ in the substituents on the pyrrole ring, which influence solubility, stability, and electronic properties. Below is a comparative analysis:

*Estimated via analogous compounds where explicit data is unavailable.

Electronic and Photophysical Properties

- Cyclopropyl Substituent : The strained cyclopropane ring introduces unique electronic effects. Its sp²-hybridized carbons may enhance conjugation with the pyrrole ring, improving charge transfer in DSSCs . However, steric hindrance from the cyclopropyl group reduces dye adsorption efficiency on TiO₂ surfaces compared to linear alkyl chains .

- Aromatic vs. Aliphatic Substituents : The 3-methylphenyl analog exhibits redshifted absorption spectra due to extended conjugation, making it superior in light-harvesting applications. In contrast, aliphatic substituents (butyl, propyl) prioritize solubility over optical performance .

Stability and Reactivity

- Thermal Stability : Cyclopropyl-containing compounds are prone to ring-opening reactions under acidic or high-temperature conditions, limiting their use in harsh environments . The butyl and propyl analogs show better thermal stability but lower chemical resistance .

- Synthetic Accessibility : The target compound’s synthesis requires precise control to avoid cyclopropane ring degradation, whereas alkyl-substituted analogs are more straightforward to prepare .

Dye-Sensitized Solar Cells (DSSCs)

Cyanoacrylic acids are key components in DSSC dyes. The target compound achieves a power conversion efficiency (PCE) of ~3.2% under standard AM 1.5G conditions, comparable to (Z)-2-cyano-3-(4-(dimethylamino)phenyl)acrylic acid (3.17–3.30% PCE) . However, its cyclopropyl group reduces dye loading on TiO₂, necessitating co-adsorbents like chenodeoxycholic acid to mitigate aggregation .

Biological Activity

(2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid, also known by its CAS number 1164471-51-5, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

- Chemical Structure : The compound features a cyano group and a pyrrole moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of (2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid has been investigated in various studies, focusing primarily on its anti-inflammatory and analgesic properties.

Anti-inflammatory Activity

Research has indicated that this compound exhibits notable anti-inflammatory effects. In vitro studies have demonstrated its ability to modulate cytokine production in macrophages. For instance, it has been shown to significantly reduce the levels of pro-inflammatory cytokines such as IL-1β and TNFα when tested at non-cytotoxic concentrations.

Table 1: Cytokine Modulation by (2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid

| Concentration (µM) | IL-1β Production (pg/mL) | TNFα Production (pg/mL) |

|---|---|---|

| 25 | 120 | 80 |

| 50 | 90 | 50 |

| Control | 200 | 150 |

Data derived from in vitro assays on J774 macrophages stimulated with LPS and IFN-γ.

The proposed mechanism involves the inhibition of nitric oxide synthase (iNOS) and cyclooxygenase enzymes (COX), which play crucial roles in the inflammatory response. Molecular docking studies have suggested that the compound binds effectively to these targets, indicating a potential pathway for therapeutic intervention against inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of (2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid in animal models:

-

CFA-Induced Paw Edema Model : In this model, administration of the compound at doses of 50 mg/kg resulted in a significant reduction in paw swelling compared to the control group treated with saline.

Table 2: Edema Reduction in CFA-Induced Paw Edema

Treatment Paw Volume Reduction (%) Saline Control 0 (2E)-2-Cyano Compound 45 Dexamethasone 50 - Zymosan-Induced Peritonitis : The compound also demonstrated a dose-dependent decrease in leukocyte migration into the peritoneal cavity, further confirming its anti-inflammatory properties.

Q & A

Q. What are the most efficient synthetic routes for preparing (2E)-2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid?

The compound can be synthesized via Knoevenagel condensation between a pyrrole carboxaldehyde derivative and cyanoacetic acid. For example, microwave-assisted methods (700W, 3 minutes) in acetic anhydride with triethylamine as a catalyst can enhance reaction efficiency and yield . Solvent selection (e.g., ethanol for extraction) and acidification with dilute HCl are critical for isolating the acrylic acid derivative . Alternative approaches include refluxing in ethanol with catalytic piperidine, as demonstrated for structurally related cyanoacrylates .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure and stereochemistry of this compound?

- NMR : The α,β-unsaturated cyanoacrylate moiety produces distinct signals: a deshielded =CH proton (δ 6.5–7.5 ppm) and a cyano group (C≡N) visible via 13C NMR (δ 110–120 ppm). Substituents like cyclopropyl and methyl groups on the pyrrole ring appear as singlets or multiplets in the aromatic region .

- X-ray crystallography : Single-crystal analysis resolves the (E)-configuration and planarity of the acrylate system. Disorder in the cyclopropyl group may require refinement with dual occupancy models .

Q. What are the key physicochemical properties (solubility, stability) of this compound under laboratory conditions?

The compound’s solubility is influenced by the hydrophobic cyclopropyl and methyl groups. It is likely soluble in polar aprotic solvents (DMSO, DMF) but less so in water. Stability studies should assess photodegradation (via UV-Vis spectroscopy) and thermal decomposition (TGA/DSC). Related pyrrole-acrylic acids show moderate thermal stability, with decomposition above 150°C .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological activity?

Density Functional Theory (DFT) optimizes the geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the cyano group’s electron-withdrawing nature lowers the LUMO energy, enhancing reactivity in cycloadditions . Molecular docking can model interactions with biological targets (e.g., enzymes), guided by structural analogs with reported bioactivity .

Q. How to resolve contradictions between experimental data (e.g., crystallography) and computational predictions?

Discrepancies in bond lengths or angles between X-ray structures and DFT-optimized geometries may arise from crystal packing effects. Refine computational models using solvent corrections or hybrid functionals (e.g., B3LYP-D3). For example, cyclopropane ring strain in X-ray data may deviate from gas-phase DFT results, necessitating periodic boundary condition simulations .

Q. What strategies optimize the compound’s photostability for applications in light-mediated studies?

The cyclopropyl group may enhance rigidity, reducing photodegradation. Test stability under UV light (254–365 nm) in varying solvents. Incorporate steric hindrance (e.g., bulkier substituents on the pyrrole ring) or UV-absorbing additives to mitigate degradation. Comparative studies with analogs lacking the cyclopropyl group can isolate its protective role .

Q. How does the cyclopropyl group influence the compound’s electronic structure and reaction pathways?

Cyclopropane’s angle strain increases electron density in the adjacent acrylate system, potentially altering regioselectivity in reactions like [3+2] cycloadditions. Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions between the cyclopropane and conjugated π-system .

Methodological Considerations

- Synthetic Optimization : Screen catalysts (e.g., piperidine vs. triethylamine) and solvents (acetic anhydride vs. ethanol) to maximize yield .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare crystallographic data with computational models .

- Biological Testing : Use structure-activity relationship (SAR) studies by synthesizing derivatives with modified pyrrole or cyclopropyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.